3-(3-Methoxyphenyl)thiolan-3-OL
CAS No.:
Cat. No.: VC13486720
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O2S |
|---|---|
| Molecular Weight | 210.29 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)thiolan-3-ol |
| Standard InChI | InChI=1S/C11H14O2S/c1-13-10-4-2-3-9(7-10)11(12)5-6-14-8-11/h2-4,7,12H,5-6,8H2,1H3 |
| Standard InChI Key | OHSJEZSGADRNCK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2(CCSC2)O |
| Canonical SMILES | COC1=CC=CC(=C1)C2(CCSC2)O |
Introduction
3-(3-Methoxyphenyl)thiolan-3-OL is an organic compound characterized by its five-membered sulfur-containing heterocyclic structure, known as a thiolane. This compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. The presence of the thiolane ring and the methoxyphenyl group allows for diverse reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis
The synthesis of 3-(3-Methoxyphenyl)thiolan-3-OL typically involves several steps, although detailed procedures are not widely documented in the literature. Industrial settings may employ optimized processes using continuous flow reactors to enhance yield and purity.
Biological Activity
The biological activity of 3-(3-Methoxyphenyl)thiolan-3-OL is of significant interest due to its structural features. It has been studied for its potential interactions with biological targets, particularly enzymes and receptors. The sulfur atom in the thiolane ring may form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the methoxy group can facilitate interactions with lipid membranes, influencing its pharmacological profile.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(3-Methoxyphenyl)thiolan-3-OL. Notable examples include:
| Compound Name | Structural Features |
|---|---|
| 3-(3-Ethoxyphenyl)thiolan-3-ol | Similar structure but with an ethoxy group instead of methoxy. |
| 3-(3-Propoxyphenyl)thiolan-3-ol | Similar structure but with a propoxy group instead of methoxy. |
| 4-(3-Methoxyphenyl)thian-4-ol | Contains a thian ring instead of a thiolane ring; different position of the methoxy group. |
| N-(5-Chloro-2-methoxyphenyl)thiolan-3-amine | Contains an amine group and chlorine substitution; different functional groups affecting reactivity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume